Caulerpin

Description

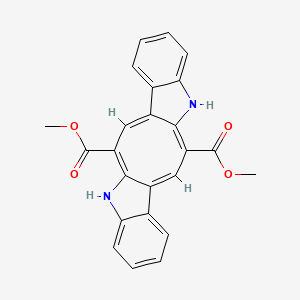

Structure

3D Structure

Propriétés

IUPAC Name |

dimethyl (2E,13E)-11,22-diazapentacyclo[13.7.0.04,12.05,10.016,21]docosa-1(15),2,4(12),5,7,9,13,16,18,20-decaene-2,13-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O4/c1-29-23(27)17-11-15-13-7-3-6-10-20(13)26-22(15)18(24(28)30-2)12-16-14-8-4-5-9-19(14)25-21(16)17/h3-12,25-26H,1-2H3/b15-11?,16-12?,17-11+,18-12+,21-17?,22-18? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWALMHWUOWPPA-RPLHEXBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=CC3=C1NC4=CC=CC=C43)C(=O)OC)NC5=CC=CC=C52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C/1=C/C2=C(NC3=CC=CC=C23)/C(=C\C4=C1NC5=CC=CC=C45)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biogeographical Distribution of Caulerpin

Detection in Other Marine Organisms (e.g., Chondria armata)

While primarily associated with the genus Caulerpa, caulerpin has also been detected in marine organisms outside of this green algal group. Notably, this compound has been isolated and characterized from the red alga Chondria armata. researchgate.netresearchgate.netnih.govsigmaaldrich.com This finding indicates that the production or accumulation of this compound is not exclusively limited to Chlorophyta. Additionally, this compound has been reported in other algal genera across different divisions, including the green algae Codium decorticatum and Halimeda incrossate, the red algae Laurencia majuscule, Hypnea concornis, and Caloglossa leprieuri, and the brown algae Spatoglossum asperum and Sargassum platycarpum. researchgate.netrsc.org

Furthermore, this compound can enter marine food webs. Studies in the Mediterranean Sea have detected this compound accumulation in the tissues of native fish species, such as Spondyliosoma cantharus and Sarpa salpa, that feed on invasive Caulerpa cylindracea. mdpi.comunina.itint-res.comresearchgate.netint-res.comyok.gov.tr This demonstrates the transfer of this compound to higher trophic levels.

Geographical Distribution Patterns of this compound-Producing Organisms

The geographical distribution of this compound is largely tied to the distribution of the Caulerpa genus, which is primarily found in tropical and subtropical marine regions globally. wikipedia.orgwesternregionalpanel.orgresearchgate.netsbu.ac.ir High diversity of Caulerpa species is observed in areas like the Caribbean, the Indo-Malay region, and southern Australia. wikipedia.org

However, the spread of invasive Caulerpa species, such as C. taxifolia and C. cylindracea, has extended the presence of this compound into temperate waters, notably the Mediterranean Sea. wikipedia.orgmdpi.comresearchgate.netwesternregionalpanel.orgsbu.ac.ir Caulerpa cylindracea, native to southwestern Australia, has rapidly spread throughout the Mediterranean basin since its first report in 1991. mdpi.comresearchgate.net Caulerpa taxifolia has also become invasive in the Mediterranean, Australia, and southern California. wikipedia.orgwesternregionalpanel.org

The presence of this compound in other algal species like Chondria armata, which has a distribution in the Indian Ocean and other regions, further contributes to the broader geographical occurrence of this compound beyond the native range of Caulerpa. researchgate.netnih.govsigmaaldrich.com

Biosynthetic Pathways and Enzymatic Mechanisms of Caulerpin

Precursor Derivation from the Shikimate Pathway

The shikimate pathway is a crucial metabolic route in plants, bacteria, fungi, and algae, responsible for the biosynthesis of aromatic amino acids, including tryptophan. nih.govwikipedia.org This pathway serves as the initial source of the indole (B1671886) ring structure found in caulerpin. etdci.org

Role of Tryptophan in this compound Biosynthesis

Tryptophan, an aromatic amino acid synthesized via the shikimate pathway, is considered a key precursor in the biosynthesis of indole alkaloids, including this compound. etdci.orgfishersci.atwikipedia.org Research suggests that tryptophan undergoes biotransformation to yield intermediates that are subsequently incorporated into the this compound structure. etdci.org Tryptophan itself is an essential amino acid and a precursor for various metabolites in different organisms. fishersci.atwikipedia.org

Indole-3-Acetic Acid and Indole-3-Carboxaldehyde (B46971) as Key Intermediates

Evidence indicates that indole-3-acetic acid (IAA) and indole-3-carboxaldehyde are important intermediates in the biosynthetic route to this compound. etdci.org Indole-3-acetic acid, a plant hormone, is known to be synthesized from tryptophan through various pathways in microorganisms and plants. nih.govnih.gov Studies suggest that indole-3-acetic acid is biotransformed into indole-3-carboxaldehyde during this compound biosynthesis. etdci.orgekb.eg Indole-3-carboxaldehyde, in turn, is thought to be a precursor to the monomeric units that condense to form the bisindole structure of this compound. etdci.org

The proposed link between these intermediates and this compound is supported by the suggested biosynthetic significance of the biotransformation of indole-3-acetic acid to indole-3-carboxaldehyde via tryptophan from the shikimate pathway in the context of this compound. etdci.org

Elucidation of Core Biosynthetic Steps

The formation of the bisindole structure of this compound involves specific coupling and modification reactions. Synthetic studies have provided insights into potential enzymatic mechanisms involved in these steps. etdci.orgnih.gov

Mechanisms of Bisindole Linkage Formation

The core structure of this compound is characterized by a bisindole linkage. Synthetic approaches to this compound have demonstrated that this bisindole system can be formed through the condensation of two units of methyl 2-(3-formyl-1H-indol-2-yl) acetate (B1210297). etdci.org This condensation reaction is key to assembling the two indole units into the larger this compound molecule. etdci.org

Enzymatic Catalysis in this compound Assembly (e.g., Aldol Condensation, Radical Oxidative Aromatic Substitution)

While the specific enzymes involved in this compound biosynthesis in vivo are not fully elucidated, synthetic routes to this compound highlight potential enzymatic reaction types. The formation of the bisindole core has been achieved through Aldol condensation reactions in synthetic schemes. etdci.orgnih.gov Additionally, the synthesis of intermediates like methyl 2-(3-formyl-1H-indol-2-yl) acetate, which are considered key to this compound formation, can involve reactions such as radical oxidative aromatic substitution. etdci.orgnih.gov This suggests that similar enzymatic mechanisms might be employed in the natural biosynthetic pathway. etdci.orgnih.gov

Table 1: Potential Enzymatic Reaction Types in this compound Biosynthesis (Inferred from Synthesis)

| Reaction Type | Role in Synthesis of this compound or Intermediates |

| Aldol Condensation | Formation of the bisindole core from monomeric units. etdci.orgnih.gov |

| Radical Oxidative Aromatic Substitution | Formation of indole intermediates like methyl 2-(3-formyl-1H-indol-2-yl) acetate. etdci.orgnih.gov |

Intracellular Compartmentation of this compound Biosynthesis

The intracellular location of this compound biosynthesis within algal cells is an area requiring further investigation. However, studies on the biosynthesis of other secondary metabolites in algae, such as caulerpenyne, have demonstrated the importance of intracellular compartmentation, with different parts of the pathway occurring in distinct organelles like chloroplasts and the cytosol. nih.govmdpi.com While direct evidence for this compound is limited in the provided context, it is plausible that its biosynthesis also involves the coordinated action of enzymes localized in different cellular compartments, utilizing precursors generated in various metabolic pathways.

Chemical Synthesis and Structural Modification Strategies for Caulerpin and Its Analogs

Total Synthesis Approaches for Caulerpin

The synthesis of this compound typically involves constructing its bis-indole core through multi-step organic reactions . Several synthetic routes have been reported since its initial isolation.

Several key reaction methodologies are employed in the synthesis of this compound and its analogs.

One prominent method involves radical oxidative aromatic substitution. This reaction, utilizing xanthate and 3-formylindole compounds, has been a key step in the synthesis of this compound and its analogs nih.govnih.govdntb.gov.uafao.org. This approach allows for the preparation of multiple analogs nih.gov.

Another important reaction is the Knoevenagel condensation. An intermolecular Knoevenagel reaction catalyzed by an amino acid-ionic liquid solvent has been successfully used to form the central eight-membered ring of this compound researchgate.netresearchgate.netrsc.orgriss4u.net.

Other reactions mentioned in the context of this compound synthesis or modification include catalytic reduction/dehydration , hydrolysis, substitution, and oxidation for modifying the bis-indole core or ester groups . Aldol condensation has also been described as a reaction to obtain this compound, with one report indicating a 32% yield etdci.org. The synthesis can also involve the condensation of two units of methyl 2-(3-formyl-1H-indol-2-yl) acetate (B1210297) etdci.org.

Design and Preparation of this compound Analogs and Derivatives

Structural modifications of this compound are undertaken to potentially improve its properties, such as solubility or chemical stability, and to explore structure-activity relationships mdpi.comresearchgate.net.

Chemical modification of this compound allows for the introduction of structural diversity. Substitution reactions, particularly at the N-indolic position, have been explored mdpi.comresearchgate.net. These substitutions can involve mono- and di-substituted alkyl, benzyl, allyl, propargyl, and ethyl acetate groups mdpi.com. Conversion to acidic derivatives, such as caulerpinic acid, has also been performed through basic hydrolysis mdpi.comnih.gov. Introducing propargyl or aromatic groups can enhance lipophilicity and receptor binding, with reaction efficiencies influenced by steric and electronic factors . Monoacid derivatives can be formed by controlled hydrolysis under basic conditions .

Studies have also involved the synthesis of 6,6'-disubstituted derivatives using 2,3,6-trifunctional indole (B1671886) derivatives with substituents at the 6-position researchgate.net. This highlights the ability to modify the indole rings themselves.

The synthesis of this compound analogs is closely linked to Structure-Activity Relationship (SAR) studies, aiming to understand how structural changes affect biological activities nih.govmdpi.comscielo.brresearchgate.net.

For instance, a series of six new this compound analogs (1b–1g) were synthesized using a similar pathway to this compound (1a) to evaluate their anti-tuberculosis activity nih.govnih.govdntb.gov.uafao.orgresearchgate.netresearchgate.net. While synthetic this compound (1a) showed potent anti-tuberculosis activity, the tested analogs (1b–1g) did not display appreciable activity, suggesting the importance of the specific this compound structure for this effect nih.gov.

Structural modifications have also been investigated for their impact on antiviral and cytotoxic activities. Substitution reactions at the N-indolic position with various groups and conversion to acidic derivatives have been performed, and the resulting analogs were screened for cytotoxicity and antiviral activity against Herpes simplex virus type 1 (HSV-1) mdpi.comresearchgate.net. Some analogs showed lower CC50 values (indicating greater cell growth inhibition) compared to this compound mdpi.com. N-substituted acids with methyl and ethyl groups inhibited HSV-1 induced cytotoxicity at levels similar to acyclovir (B1169) mdpi.comresearchgate.net.

SAR studies involving virtual screening of this compound analogs have also been conducted to evaluate potential inhibitory activity against targets like monoamine oxidase B (MAO-B). These studies suggested that polar and non-polar substitutions on the this compound skeleton were relevant for activity and identified analogs with favorable drug-like scores scielo.brscielo.br. Modifications such as inserting NH2, halogen, and vinyl groups were predicted to increase binding affinity towards certain protein targets researchgate.net.

The synthesis and evaluation of these analogs provide valuable insights into the structural features of this compound that are critical for its various biological effects.

Investigation of Caulerpin S Biological Activities and Molecular Mechanisms

Immunomodulatory and Anti-Inflammatory Activities

Caulerpin demonstrates potent anti-inflammatory effects in various experimental models. mdpi.comsemanticscholar.org Studies have shown its ability to reduce inflammation in murine models of zymosan-induced peritonitis and DSS-induced ulcerative colitis. mdpi.comsemanticscholar.org This anti-inflammatory activity is mediated through the modulation of key inflammatory mediators and signaling pathways. mdpi.comsemanticscholar.orgresearchgate.net

Modulation of Cytokine Production (e.g., TNF-α, IL-6, IL-1β, IL-12, IL-10, IFN-γ, IL-17)

A significant aspect of this compound's anti-inflammatory activity is its influence on cytokine production. This compound has been shown to downregulate the production of several pro-inflammatory cytokines. mdpi.comsemanticscholar.orgresearchgate.net

In macrophages stimulated with LPS + IFN-γ, this compound significantly reduced levels of TNF-α, IL-6, and IL-12. mdpi.comresearchgate.netscilit.comresearchgate.net Pre-treatment with this compound also significantly downregulated the production of IL-1β, IL-6, IL-8, and TNF-α by macrophages stimulated with Helicobacter pylori. mdpi.com Furthermore, in murine models of DSS-induced ulcerative colitis, this compound treatment reduced levels of TNF-α, IFN-γ, IL-17, and IL-6 in colon tissue. mdpi.comsemanticscholar.orgresearchgate.net

Concurrently, this compound has been observed to increase the levels of the anti-inflammatory cytokine IL-10. mdpi.comsemanticscholar.orgresearchgate.net This dual action of suppressing pro-inflammatory cytokines while enhancing anti-inflammatory ones highlights this compound's potential as an immunomodulatory agent. mdpi.comsemanticscholar.orgresearchgate.net

The table below summarizes the observed effects of this compound on various cytokines:

| Cytokine | Effect of this compound Treatment | Experimental Model/Cell Type | Source |

| TNF-α | Decreased Production | LPS + IFN-γ stimulated macrophages, H. pylori stimulated macrophages, DSS-induced colitis model | mdpi.comsemanticscholar.orgresearchgate.netresearchgate.netscilit.comresearchgate.net |

| IL-6 | Decreased Production | LPS + IFN-γ stimulated macrophages, H. pylori stimulated macrophages, DSS-induced colitis model | mdpi.comsemanticscholar.orgresearchgate.netresearchgate.netscilit.comresearchgate.net |

| IL-1β | Decreased Production | H. pylori stimulated macrophages, M. smegmatis infected macrophages | mdpi.comresearchgate.netnih.govmdpi.com |

| IL-12 | Decreased Production | LPS + IFN-γ stimulated macrophages | mdpi.comresearchgate.netscilit.comresearchgate.net |

| IL-10 | Increased Production | DSS-induced colitis model | mdpi.comsemanticscholar.orgresearchgate.net |

| IFN-γ | Decreased Production | DSS-induced colitis model | mdpi.comsemanticscholar.orgresearchgate.net |

| IL-17 | Decreased Production | DSS-induced colitis model | mdpi.comsemanticscholar.orgresearchgate.net |

| IL-8 | Decreased Production | H. pylori stimulated macrophages | mdpi.com |

Interaction with Glucocorticoid Receptor (GR) Pathways

Molecular docking and dynamics simulations suggest that this compound exhibits high-affinity binding to the glucocorticoid receptor ligand-binding domain (GR-LBD). mdpi.comresearchgate.netscilit.comresearchgate.net This indicates a potential mechanism of action similar to that of dexamethasone (B1670325), a known glucocorticoid. mdpi.comresearchgate.netscilit.comresearchgate.net The involvement of the glucocorticoid receptor in this compound's anti-inflammatory effects has been supported by experiments where the effects were partially reversed by treatment with RU486, a glucocorticoid receptor antagonist. mdpi.comresearchgate.netscilit.comresearchgate.net While this compound shows significant affinity for GR-LBD, its estimated binding free energy is different compared to dexamethasone, suggesting potential differences in the interaction. mdpi.com

Influence on Leukocyte Recruitment and Migration

This compound has been shown to influence leukocyte recruitment and migration, a crucial aspect of the inflammatory response. In a murine model of zymosan-induced peritonitis, this compound treatment at doses of 40 and 4 mg/kg significantly inhibited cell migration into the peritoneal cavity. mdpi.comresearchgate.net Similarly, in a carrageenan-induced peritonitis model, this compound reduced total leukocyte migration and neutrophil migration. semanticscholar.orgnih.gov Extracts of Caulerpa mexicana and Caulerpa sertularioides, which contain this compound, have also demonstrated the ability to inhibit leukocyte migration in peritonitis models. semanticscholar.orgmdpi.com

Impact on NF-κB Signaling Pathways

The NF-κB signaling pathway plays a central role in regulating the expression of numerous pro-inflammatory genes, including those encoding cytokines. bio-rad.com Research indicates that this compound can impact this pathway. In the DSS-induced ulcerative colitis model, this compound treatment reduced the expression of NF-κB p65 in the affected colon tissue. semanticscholar.orgresearchgate.netnih.gov This suggests that the anti-inflammatory effects of this compound in this model may be mediated, at least in part, by blocking the activation of NF-κB. researchgate.net this compound's modulation of NF-κB aligns with its observed reduction in pro-inflammatory cytokine production, as NF-κB activation is critical for the transcription of genes encoding TNF-α, IL-6, IL-1β, and other inflammatory mediators. bio-rad.com

Exploration of Cyclooxygenase (COX) Inhibition

Some studies suggest that the mechanisms of action of this compound might involve the inhibition of cyclooxygenase (COX) enzymes. semanticscholar.orgufal.br COX enzymes are key players in the synthesis of prostaglandins, which are lipid mediators involved in inflammation. While direct experimental data on this compound's COX inhibition is mentioned as unpublished in one source researchgate.net, its structural similarity to indomethacin, a nonselective COX inhibitor, supports this potential mechanism and warrants further investigation. nih.govufal.br

Antinociceptive Activities

This compound has demonstrated antinociceptive (pain-relieving) effects in preclinical studies researchgate.netresearchgate.netnih.gov. These effects have been evaluated using various animal models of nociception researchgate.netnih.govmdpi.comresearchgate.net.

Peripheral and Central Mechanisms of Antinociception

Studies suggest that this compound's antinociceptive effect may involve both peripheral and central mechanisms nih.gov. In the writhing test, an animal model sensitive to peripherally mediated analgesia, this compound reduced abdominal constrictions induced by acetic acid nih.govmdpi.comresearchgate.net. Further investigation using antagonists indicated that the antinociceptive effect in this model is likely mediated through pathways involving α2-adrenoceptors and 5-HT3 receptors researchgate.netmdpi.com. This suggests this compound could act as a dual-action analgesic targeting these pathways researchgate.net.

In models of thermal nociception, such as the hot plate test, this compound has also shown activity, suggesting a potential central component to its antinociceptive effects nih.govresearchgate.net. The ability to reduce pain responses in both chemical and thermal models without affecting motor activity further supports the notion of a central analgesic action .

Evaluation in Preclinical Models of Nociception

This compound's antinociceptive effects have been evaluated in several preclinical models:

Acetic Acid-Induced Writhing Test: This model assesses peripherally mediated pain. This compound has been shown to reduce the number of abdominal constrictions in a dose-dependent manner nih.govmdpi.comresearchgate.net. One study reported an IC₅₀ of 0.0945 µmol for this compound in this model nih.govresearchgate.net.

Formalin Test: This biphasic model assesses both neurogenic (first phase) and inflammatory (second phase) pain. This compound has been observed to inhibit both phases, with a more pronounced effect on the second phase nih.govresearchgate.net. At a dose of 100 µmol/kg orally, this compound caused a significant inhibition of the neurogenic phase (28.5%) and the inflammatory phase (55.7%) nih.gov. Another study reported reductions of 35.4% and 45.6% in the first and second phases, respectively researchgate.net.

Hot Plate Test: This model assesses centrally mediated pain. This compound has shown favorable inhibition of pain in this test, indicating central activity nih.govresearchgate.net.

Capsaicin-Induced Ear Edema: This model evaluates anti-inflammatory activity related to nociception. This compound significantly inhibited capsaicin-induced ear edema in mice by 55.8% researchgate.netnih.govresearchgate.net.

Carrageenan-Induced Peritonitis: This model assesses the recruitment of inflammatory cells. This compound exhibited anti-inflammatory activity by significantly reducing the number of recruited cells by 48.3% in carrageenan-induced peritonitis researchgate.netnih.gov.

These findings are summarized in the table below:

| Preclinical Model | Effect Observed | Reported Inhibition/IC₅₀ | Reference(s) |

| Acetic Acid-Induced Writhing | Reduced abdominal constrictions | IC₅₀ = 0.0945 µmol | nih.govresearchgate.net |

| Formalin Test (Neurogenic Phase) | Inhibition of licking | 28.5% inhibition (100 µmol/kg) | nih.gov |

| Formalin Test (Inflammatory Phase) | Inhibition of licking | 55.7% inhibition (100 µmol/kg) | nih.gov |

| Formalin Test (Overall) | Reduced pain responses | 35.4% (phase 1), 45.6% (phase 2) | researchgate.net |

| Hot Plate Test | Increased latency time, inhibited nociception | Favorable inhibition | nih.govresearchgate.net |

| Capsaicin-Induced Ear Edema | Inhibition of edema | 55.8% inhibition | researchgate.netnih.govresearchgate.net |

| Carrageenan-Induced Peritonitis | Reduced recruitment of inflammatory cells | 48.3% reduction | researchgate.netnih.gov |

Antimicrobial Activities

This compound and extracts from Caulerpa species containing this compound have been investigated for their antimicrobial properties, including effects against bacteria and viruses mdpi.commdpi.comresearchgate.net.

Antibacterial Effects Against Gram-Negative and Gram-Positive Strains

Studies on the antibacterial activity of this compound and Caulerpa extracts have yielded varying results depending on the specific strain tested and the extraction method used brieflands.comejpmr.comeuropeanreview.orgacademicjournals.org. Some research indicates that extracts from Caulerpa species, such as Caulerpa scalpelliformis and Caulerpa sertularioides, exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria ejpmr.comeuropeanreview.org. For instance, the methanolic extract of Caulerpa scalpelliformis showed activity against Staphylococcus aureus, Bacillus subtilis, Bacillus cereus (Gram-positive), Klebsiella pneumonia, Escherichia coli, and Proteus vulgaris (Gram-negative), with maximum activity observed against Staphylococcus aureus ejpmr.com. Ethyl acetate (B1210297) extracts of Caulerpa sertularioides demonstrated antibacterial activity against a range of bacteria, including B. subtilis, Erwinia sp, MR-SA, A. anitratus, and B. cereus europeanreview.org.

However, some studies specifically evaluating isolated this compound have reported limited or no antibacterial effects against certain Gram-positive and Gram-negative bacteria brieflands.com. For example, one study found that Caulerpa peltata extracts had no antibacterial effects against tested Gram-positive and Gram-negative bacteria, although the study also noted that isolated this compound did not show remarkable anticancer effects in their specific assay brieflands.com. Another review mentions this compound having antimicrobial activities against Escherichia coli, Staphylococcus aureus, and Streptococcus sp. researchgate.net. The discrepancies in findings may be attributed to differences in the concentration of this compound in the extracts versus isolated form, the purity of the compound, the bacterial strains used, and the testing methodologies.

Antitubercular Efficacy against Mycobacterium Species

This compound has shown promising antitubercular activity, particularly against Mycobacterium tuberculosis (Mtb) mdpi.comresearchgate.netnih.govresearchgate.netnih.gov. Studies have evaluated the efficacy of both synthesized and isolated this compound against the M. tuberculosis strain H37Rv nih.govresearchgate.netnih.gov.

In one study, synthesized this compound (1a) displayed excellent activity against M. tuberculosis strain H37Rv with an IC₅₀ value of 0.24 µM nih.govresearchgate.netnih.gov. This was found to be more potent than the control drug rifampin, which had an IC₅₀ of 0.55 µM in the same study nih.govresearchgate.net.

Research has also explored the effects of this compound and its analogues in macrophage models of mycobacterial infections mdpi.com. In RAW 264.7 macrophages infected with Mycobacterium smegmatis or M. tuberculosis H37Ra, pre-incubation with this compound decreased the internalization of both M. smegmatis and M. tuberculosis mdpi.com. Treatment of M. smegmatis-infected macrophages with this compound also reduced bacterial loads mdpi.com. Furthermore, this compound reduced the CFU count of internalized bacilli in the M. tuberculosis H37Ra infection model mdpi.com. These findings suggest that this compound exhibits anti-mycobacterial activity within host cells mdpi.com.

Detailed research findings on antitubercular activity include:

Inhibition of M. tuberculosis H37Rv Growth: this compound (1a) demonstrated significant growth inhibition of the M. tuberculosis strain H37Rv nih.govresearchgate.netnih.gov.

IC₅₀ Value: An IC₅₀ value of 0.24 µM has been reported for this compound against M. tuberculosis H37Rv nih.govresearchgate.netnih.gov.

Reduction of Bacterial Load in Macrophages: this compound treatment reduced bacterial loads in M. smegmatis-infected macrophages and the CFU count of internalized bacilli in M. tuberculosis H37Ra-infected macrophages mdpi.com.

A summary of antitubercular activity data:

| Mycobacterium Strain | Assay Type | Result/IC₅₀ | Reference(s) |

| M. tuberculosis H37Rv | Growth Inhibition | IC₅₀ = 0.24 µM | nih.govresearchgate.netnih.gov |

| M. smegmatis (in macrophages) | Reduced internalization, load | Decreased | mdpi.com |

| M. tuberculosis H37Ra (in macrophages) | Reduced internalization, CFU count | Decreased | mdpi.com |

Antiviral Properties against Diverse Viral Families (e.g., Chikungunya virus, Herpes simplex virus, SARS-CoV-2)

This compound has shown antiviral properties against several viruses, including Chikungunya virus (CHIKV), Herpes simplex virus type 1 (HSV-1), and has been investigated for potential activity against SARS-CoV-2 mdpi.commdpi.comresearchgate.netijpsonline.comnih.govosti.govoutbreak.inforesearchgate.netfrontiersin.orgnih.govnih.govmdpi.comresearchgate.netnih.govresearchgate.netscielo.brrsc.orgscielo.br.

Chikungunya virus (CHIKV): this compound has demonstrated inhibitory and virucidal activity against CHIKV mdpi.comijpsonline.comresearchgate.netrsc.org. In Vero cells infected with CHIKV, this compound exhibited a significant inhibitory effect on viral replication with an EC₅₀ of 0.8 µM mdpi.comresearchgate.netrsc.org. It was also found to be very efficient in virucidal activity, inhibiting around 90% of viral infectivity at a concentration of 5 µM mdpi.comresearchgate.net. Studies suggest that this compound can maintain a high inhibitory potential of viral replication even when added several hours post-infection researchgate.net.

Herpes simplex virus type 1 (HSV-1): this compound has shown anti-HSV-1 effects in vitro brieflands.commdpi.comnih.govnih.govresearchgate.netnih.govresearchgate.netscielo.brrsc.orgscielo.br. It has been described as a potential alternative to acyclovir (B1169) for treating HSV-1 infections mdpi.comnih.govnih.govresearchgate.netscielo.br. This compound appears to inhibit the alpha and beta phases of the HSV-1 replication cycle mdpi.comnih.govnih.govresearchgate.netscielo.br. One study reported an IC₅₀ value of 1.29 µg/mL for this compound against HSV-1, noting it was superior to acyclovir in terms of cytotoxicity profile while maintaining antiviral efficacy nih.govresearchgate.net. This compound acid and some N-substituted this compound derivatives have also shown inhibitory effects against HSV-1 induced cytotoxicity mdpi.comnih.govresearchgate.net.

SARS-CoV-2: Research, including in silico studies, has explored this compound's potential against SARS-CoV-2 mdpi.comosti.govoutbreak.infonih.govmdpi.comresearchgate.netrsc.org. Molecular docking analyses have suggested that this compound and its derivatives could interact with SARS-CoV-2 receptor proteins, such as the main protease and the spike protein outbreak.infonih.govresearchgate.net. Some studies propose that this compound might inhibit the interaction between the viral spike protein and the human ACE2 receptor, potentially interfering with viral entry rsc.org. While some in silico studies suggest this compound has high binding affinity to SARS-CoV-2 targets rsc.org, experimental studies on main protease inhibition have shown no significant enzyme inhibition by this compound at tested concentrations rsc.org. Further research is needed to fully understand this compound's efficacy and mechanisms against SARS-CoV-2.

Summary of antiviral activity data:

| Virus Family/Strain | Assay Type/Model | Result/EC₅₀/IC₅₀ | Reference(s) |

| Chikungunya virus (CHIKV) | Inhibition of replication (Vero cells) | EC₅₀ = 0.8 µM | mdpi.comresearchgate.netrsc.org |

| Chikungunya virus (CHIKV) | Virucidal activity | ~90% inhibition (5 µM) | mdpi.comresearchgate.net |

| Herpes simplex virus type 1 (HSV-1) | Antiviral effect (in vitro) | IC₅₀ = 1.29 µg/mL | nih.govresearchgate.net |

| Herpes simplex virus type 1 (HSV-1) | Inhibition of replication cycle (alpha, beta phases) | Inhibitory | mdpi.comnih.govnih.govresearchgate.netscielo.br |

| SARS-CoV-2 | Interaction with viral proteins (in silico) | Suggested binding | outbreak.infonih.govresearchgate.netrsc.org |

| SARS-CoV-2 | Inhibition of spike-ACE2 binding | Significant inhibition | rsc.org |

| SARS-CoV-2 | Main protease inhibition | No significant inhibition | rsc.org |

Cellular Antiproliferative and Cytotoxic Activities in Research Models

This compound has demonstrated cellular antiproliferative and cytotoxic activities in various in vitro research models, primarily involving cancer cell lines. nih.gov These effects are mediated through several molecular mechanisms.

Inhibition of Cancer Cell Line Proliferation (in vitro models)

Studies have shown that this compound can inhibit the proliferation of different cancer cell lines in laboratory settings. For example, this compound has been reported to exert cell line-dependent growth inhibitory effects on human breast tumor cell lines, including T47D, MCF-7, and MDA-MB-231 cells. nih.gov In colorectal cancer cell lines such as LOVO and SW480, this compound inhibited cell viability, with LOVO cells showing higher sensitivity. spandidos-publications.com this compound isolated from Caulerpa cylindracea has also been shown to decrease cell viability in a concentration-dependent manner in HCT-116 and HT-29 colorectal cancer cell lines. nih.govmdpi.com An evaluation against NCL-H460 lung cancer cells in vitro showed moderate cytotoxic activity. unhas.ac.id

A study investigating the antiproliferative activity of Caulerpa lentillifera hexane (B92381) extract on HepG2 liver cancer cells reported a dose-response effect on cell growth. phcogres.com While this study focused on the extract, this compound is a known component of C. lentillifera. mdpi.comfrontiersin.org

Data on the inhibition of cancer cell line proliferation by this compound can be summarized as follows:

| Cancer Cell Line | Source (if specified) | Effect Observed | Key Findings |

| T47D | Human breast tumor | Growth inhibition | Dose-dependent effects observed under normoxic conditions. nih.gov |

| MCF-7 | Human breast tumor | Growth inhibition | Dose-dependent effects observed under normoxic conditions. nih.gov |

| MDA-MB-231 | Human breast tumor | Growth inhibition, Migration inhibition | Dose-dependent effects observed under normoxic conditions. nih.govresearchgate.net Migration suppressed. researchgate.net |

| LOVO | Colorectal cancer | Inhibition of cell viability | Most sensitive among tested colorectal lines. spandidos-publications.com |

| SW480 | Colorectal cancer | Inhibition of cell viability | Less sensitive compared to LOVO cells. spandidos-publications.com |

| HCT-116 | Colorectal cancer | Decreased cell viability, inhibited migration/invasion | Concentration-dependent decrease in viability; inhibited migration and invasion. nih.govmdpi.com |

| HT-29 | Colorectal cancer | Decreased cell viability, inhibited migration/invasion | Concentration-dependent decrease in viability; inhibited migration and invasion. nih.govmdpi.com |

| NCL-H460 | Lung cancer | Moderate cytotoxic activity | IC50 value of 20.05 µg/mL reported. unhas.ac.id |

| HepG2 | Liver cancer | Antiproliferative effect | Dose-response effect observed with C. lentillifera extract. phcogres.com |

| HeLa | Cervical cancer | Migration inhibition | Caulerpa racemosa extract inhibited migration and altered EMT proteins. frontiersin.orgfrontiersin.org |

This compound has also been shown to inhibit the migration of MDA-MB-231 breast tumor cells in a concentration-dependent manner. researchgate.net Furthermore, Caulerpa racemosa extract, containing this compound, inhibited the migration of HeLa cervical cancer cells. frontiersin.orgfrontiersin.org

Mechanisms Involving HIF-1 Activation Suppression

Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a crucial role in cellular adaptation to low oxygen conditions (hypoxia) and is an important target in cancer therapy. nih.govresearchgate.netsigmaaldrich.comnih.gov this compound has been identified as an inhibitor of HIF-1 activation. nih.govresearchgate.netsigmaaldrich.comnih.gov

In T47D breast cancer cells, this compound inhibited both hypoxia-induced and 1,10-phenanthroline-induced HIF-1 activation in a concentration-dependent manner. nih.govsigmaaldrich.com Under hypoxic conditions, this compound at a concentration of 10 µM blocked the induction of HIF-1α protein, the oxygen-regulated subunit that controls HIF-1 activity. nih.govresearchgate.netsigmaaldrich.comnih.govacs.orgsigmaaldrich.com HIF-1 regulates the expression of angiogenic factors like vascular endothelial growth factor (VEGF). nih.govsigmaaldrich.comacs.org this compound (10 µM) suppressed the hypoxic induction of secreted VEGF protein and the ability of hypoxic T47D cell-conditioned media to promote tumor angiogenesis in vitro. nih.govresearchgate.netsigmaaldrich.comacs.org

The mechanism by which this compound suppresses HIF-1 activation is linked to its effects on mitochondrial respiration. nih.govsigmaaldrich.comacs.org

Disruption of Mitochondrial Respiration Pathways (e.g., Complex I)

This compound has been shown to disrupt mitochondrial respiration, specifically by inhibiting electron transport chain (ETC) complex I (NADH-ubiquinone oxidoreductase). nih.govresearchgate.netsigmaaldrich.comnih.govacs.orgsigmaaldrich.com This inhibition of mitochondrial complex I has been observed in breast cancer cells (T47D cells). researchgate.net

Mitochondrial mediated reactive oxygen species (ROS) signaling is believed to contribute to the stabilization and activation of HIF-1α under hypoxic conditions. nih.govsigmaaldrich.comacs.org Hypoxia can increase ROS generation at mitochondrial complexes I and III. nih.gov Complex I inhibitors are known to curb complex III superoxide (B77818) anion ROS production and destabilize HIF-1α protein under hypoxic conditions. nih.gov It is proposed that this compound may disrupt mitochondrial ROS-regulated HIF-1 activation and downstream HIF-1 target gene expression by inhibiting the transport or delivery of electrons to complex III through its action on complex I. nih.govsigmaaldrich.comacs.orgsigmaaldrich.com

In colorectal cancer cells (LOVO and SW480), this compound inhibited oxidative phosphorylation (OXPHOS) and disturbed mitochondrial function via the inhibition of mitochondrial complex I. spandidos-publications.com This was accompanied by a decline in ATP content and a surge in reactive oxygen species (ROS) generation, along with the dissipation of mitochondrial membrane potential. spandidos-publications.com

Induction of Apoptotic Processes in Malignant Cells

Induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. this compound has been reported to induce apoptosis in malignant cells.

In colorectal cancer cells (LOVO and SW480), this compound was shown to induce apoptosis, although to varying extents depending on the cell line. spandidos-publications.com Studies have indicated that Caulerpa racemosa extract, containing this compound, can induce apoptosis in cancer cells by influencing the expression of proteins involved in this process. japsonline.com For instance, research on MCF-7 breast cancer cells treated with C. racemosa extract revealed an increase in the expression of the pro-apoptotic protein caspase-3, indicating the induction of apoptosis. japsonline.com Increased cleaved caspase-3 is a marker of apoptosis induction. japsonline.com

In HCT-116 and HT-29 colorectal cancer cells, this compound isolated from invasive Caulerpa species was found to induce apoptosis. nih.govmdpi.com

Impact on Cellular Metabolic Reprogramming (e.g., AMPKα1 pathway)

Cancer cells often undergo metabolic reprogramming to support their rapid proliferation and survival. spandidos-publications.com this compound has been shown to impact cellular metabolic pathways, particularly involving the AMPKα1 pathway. spandidos-publications.comunhas.ac.idfrontiersin.orgresearchgate.net

In colorectal cancer cells (LOVO and SW480), this compound inhibited OXPHOS, leading to a decline in ATP content and a concomitant activation of the energy sensor AMPK. spandidos-publications.com While initial treatment with this compound enhanced glycolysis, likely as a compensatory mechanism for ATP loss, long-term activation of AMPK by this compound damaged glycolysis and glucose metabolism, ultimately leading to cell death. spandidos-publications.com This persistent effect of this compound was mediated by the AMPKα1 subunit, rather than AMPKα2. spandidos-publications.com Knockout of AMPKα1 attenuated the this compound-induced inactivation of the mTOR pathway and protected cells against this compound-induced cytotoxicity. spandidos-publications.com

This suggests that this compound's anticancer activity in colorectal cancer cells involves the activation of the AMPKα1 pathway, which subsequently disrupts cellular metabolism and inhibits the mTORC1-4E-BP1 axis, leading to reduced cell viability. spandidos-publications.com

Other Mechanistic Biological Activities

Beyond its effects on cellular proliferation and related pathways, this compound has been reported to exhibit other mechanistic biological activities. It has demonstrated anti-inflammatory properties, potentially involving the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). phcogres.com Studies in murine models of peritonitis and colitis have shown protective effects and a reduction in inflammatory cell recruitment. mdpi.comnih.govmdpi.com The anti-inflammatory activity may also involve an antioxidant effect. nih.gov Research suggests that the glucocorticoid receptor (GR) may be a key molecular target involved in this compound's immunomodulatory activity. mdpi.com

This compound has also shown antiviral activity, including against Herpes simplex virus type 1 (HSV-1) by inhibiting viral replication. nih.govscielo.br It has also demonstrated activity against the Chikungunya virus by inhibiting viral infectivity. nih.gov

Furthermore, this compound has been reported to possess antimicrobial and antifungal activities.

Antioxidant Mechanisms of Action

This compound has demonstrated antioxidant properties. researchgate.netresearchgate.netnutricion.orgfrontiersin.org While it lacks free phenolic groups typically associated with strong antioxidant activity, studies using assays like DPPH have shown its ability to scavenge free radicals. nutricion.orgfrontiersin.orgbrieflands.com For instance, extracts containing this compound from Caulerpa racemosa and Caulerpa peltata have exhibited DPPH radical scavenging activity. nutricion.orgfrontiersin.orgbrieflands.com The antioxidant potential may contribute to its observed anti-inflammatory effects. nih.gov

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

This compound has been identified as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in metabolism, inflammation, and development. nih.govmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.com Specifically, this compound has been shown to act as an agonist for both PPARα and PPARγ. nih.govmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net In silico and in vitro studies suggest that this compound can directly bind to and activate these receptors. nih.govmdpi.comnih.govresearchgate.net This interaction primarily involves hydrophobic interactions within the ligand-binding domain of PPAR isoforms. nih.govresearchgate.net The modulation of PPARs by this compound is considered a potential mechanism underlying its influence on lipid metabolism and inflammatory responses. mdpi.comnih.govresearchgate.netresearchgate.netmdpi.commdpi.com

Data from studies investigating this compound's effect on PPARs in Diplodus sargus fish fed a Caulerpa-based diet indicated alterations in lipid metabolism and enhanced gene transcription of PPARα. mdpi.commdpi.com

Inhibition of Monoamine Oxidase B (MAO-B)

Research indicates that this compound possesses inhibitory activity against Monoamine Oxidase B (MAO-B). researchgate.netresearchgate.net MAO-B is an enzyme involved in the degradation of neurotransmitters like dopamine. brieflands.com Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease. brieflands.com While the precise molecular details of this compound's interaction with MAO-B require further elucidation, its inhibitory effect suggests a potential neuropharmacological activity. researchgate.netresearchgate.net

Interference with Calcium Ion Influx via Voltage-Gated Calcium Channels

This compound may interfere with calcium ion influx through voltage-gated calcium channels (CaV). researchgate.netresearchgate.net Studies investigating its spasmolytic effect on guinea pig ileum suggested that this compound slightly inhibited CaCl2-induced contractions in a depolarizing medium without Ca2+, indicating a potential blockage of Ca2+ influx via CaV. researchgate.netresearchgate.net This mechanism could contribute to its observed pharmacological effects, although other mechanisms are not ruled out. researchgate.netresearchgate.net

Modulation of Formyl Peptide Receptors (FPRs)

This compound has been shown to modulate Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors involved in the innate immune response and inflammation. mdpi.comnih.govresearchgate.netdntb.gov.uaunina.it Specifically, this compound has been investigated as a potential antagonist scaffold of FPRs. mdpi.comnih.govresearchgate.net In vitro studies have demonstrated that this compound can significantly reduce the immune response triggered by Helicobacter pylori culture filtrate by reverting the FPR2-related signaling cascade. mdpi.comnih.govresearchgate.net This suggests that this compound may act as an FPR2 inhibitor, offering a potential mechanism for its anti-inflammatory effects, particularly in the context of H. pylori infection. mdpi.comnih.govresearchgate.netunina.it

Influence on Lipid Metabolism in Model Organisms

Studies in model organisms, such as the fish Diplodus sargus, have shown that dietary intake of this compound can directly influence lipid metabolism. mdpi.comunits.itnih.govresearchgate.net A this compound-based diet led to changes in the metabolic profile of fish flesh, including a reduction in ω3 PUFA content and alterations in the activity/expression of proteins involved in lipid metabolism, such as PPARα. mdpi.commdpi.comunits.itnih.govresearchgate.net This suggests that this compound can modulate lipid metabolic pathways in vivo. mdpi.comunits.itnih.govresearchgate.net

Presented below is a table summarizing the observed effects of a this compound-based diet on the lipid profile of Diplodus sargus:

| Parameter | Effect Observed | Reference |

| Lipid Metabolic Profile | Altered | mdpi.comunits.itnih.govresearchgate.net |

| ω3 PUFA Content | Reduction | mdpi.comunits.itnih.govresearchgate.net |

| PPARα Gene Transcription | Enhanced | mdpi.commdpi.com |

| Acyl-CoA Oxidase Activity | Increase (correlated with high this compound levels) | mdpi.com |

Plant Growth Regulatory Properties

This compound has been identified as a plant growth regulator. researchgate.netresearchgate.netnih.govbrieflands.comcapes.gov.br Studies involving root growth assays have indicated that this compound, which is structurally related to indole-3-acrylic acid, behaves similarly to indole (B1671886) auxins, a class of plant hormones that promote cell elongation and growth. researchgate.netcapes.gov.br This suggests that this compound can influence plant development processes. researchgate.netcapes.gov.br

Ecological Roles and Chemoecological Interactions of Caulerpin

Role as a Chemical Defense Mechanism in Algae

Species within the genus Caulerpa are known to produce secondary metabolites that function as chemical defenses against herbivores and epiphytes researchgate.netresearchgate.net. Caulerpin is one such metabolite, suggested to play a protective role in the chemical ecology of species like Caulerpa taxifolia nih.gov. While some studies have not shown a direct effect of this compound on herbivore grazing, it is considered likely that, as a mitochondrial inhibitor, it contributes to the defense strategy of the algae nih.gov. This compound, along with other compounds like caulerpenyne, is thought to deter various types of herbivores, including sea urchins researchgate.net. These compounds can make algal tissues unpalatable to marine fauna mdpi.com.

Invasive Species Dynamics and this compound Production

Several Caulerpa species, notably Caulerpa cylindracea and Caulerpa taxifolia, are recognized as highly invasive and pose substantial threats to native marine ecosystems mdpi.comresearchgate.netmpi.govt.nz. These invasive species often possess characteristics that facilitate their spread, including high growth rates and the production of toxic compounds like this compound that can protect them from grazers, particularly in novel environments where native herbivores may not have evolved defenses against these chemicals mpi.govt.nz.

Correlation Between this compound Levels and Invasiveness

Research indicates that secondary metabolites play a crucial role in the invasion processes of Caulerpa species, influencing their abundance and distribution mdpi.comnih.gov. This compound is one of the major secondary metabolites found in invasive species like C. cylindracea mdpi.commdpi.comnih.gov. Studies have shown that this compound levels can be higher in invasive Caulerpa species compared to non-invasive ones nih.gov. This suggests a potential correlation between higher this compound production and the success of these species as invaders nih.gov. The combined effect of rapid growth and chemical defenses like this compound may contribute to the invasive nature of these algae nih.gov.

Ecological Consequences of this compound Release in Marine Environments

The proliferation of invasive Caulerpa species and the release of their secondary metabolites, including this compound, can have significant ecological consequences in marine environments mdpi.commdpi.com. These impacts extend beyond direct competition with native species for space and resources mdpi.compensoft.net. The presence of this compound can act as a chemical stressor for native species cnr.it. Furthermore, this compound has been shown to increase the susceptibility of marine invertebrates to environmental toxins by inhibiting the P-glycoprotein transporter, which is involved in multixenobiotic resistance (MXR) nih.gov. This inhibition of MXR can potentiate the toxic effects of other metabolites produced by Caulerpa or other environmental contaminants on fish and marine invertebrates nih.gov.

Trophic Transfer and Bioaccumulation in Marine Food Webs

This compound can enter marine food webs when herbivores consume Caulerpa species containing the compound mdpi.commdpi.comint-res.comnih.gov. This trophic transfer can lead to the accumulation of this compound in the tissues of consuming organisms mdpi.commdpi.comint-res.comnih.govresearchgate.netint-res.com.

Impact on Herbivore Feeding Behavior and Physiology

Despite its potential role as a defense mechanism, some native herbivores and omnivorous fish species in invaded areas have been observed to feed on invasive Caulerpa, including C. cylindracea mdpi.comnih.govresearchgate.netcsic.es. The consumption of Caulerpa containing this compound can influence the feeding behavior and physiology of these organisms mdpi.comnih.govnih.gov. For instance, studies on the model fish Danio rerio have shown that this compound can significantly increase food intake, influencing genes involved in the orexigenic pathway nih.govresearchgate.netissnpschool.org. This suggests that this compound might, in some cases, act as a feeding stimulant rather than solely as a deterrent nih.govresearchgate.netissnpschool.org.

However, the consumption of this compound-containing algae has also been linked to detrimental effects on fish health and physiology mdpi.comnih.govint-res.comnih.gov.

Alterations in Metabolic Profiles of Consuming Organisms

The bioaccumulation of this compound in the tissues of marine organisms can lead to alterations in their metabolic profiles mdpi.comnih.govresearchgate.netnih.govresearchgate.net. Research using techniques like ¹H NMR spectroscopy has demonstrated that this compound taken through the diet can directly cause changes in the metabolic profiles of fish flesh mdpi.comresearchgate.net. These changes can include alterations in lipid metabolism, such as a reduction in the content of ω3 polyunsaturated fatty acids (PUFA) mdpi.comnih.govresearchgate.net.

Studies on fish species like Diplodus sargus have shown correlations between this compound tissue load and various physiological parameters, including condition factor and hepatosomatic index, suggesting potential detrimental effects int-res.comnih.govnih.gov. Furthermore, this compound has been linked to the modulation of antioxidant defenses and increased enzymatic activities related to detoxification and metabolism in fish nih.govresearchgate.netnih.gov.

The accumulation of this compound has been reported in the tissues of several fish species that feed on invasive Caulerpa, including Diplodus sargus, Spondyliosoma cantharus, and Sarpa salpa mdpi.comresearchgate.netint-res.com. The level of this compound in fish tissues has been used as an indicator of trophic exposure to the invasive algae and correlated with observed cellular and physiological alterations nih.govresearchgate.netnih.gov. While the exact causal mechanisms for all observed alterations are still being investigated, the evidence indicates that this compound can significantly impact the metabolic and physiological state of consuming organisms within invaded marine ecosystems mdpi.comnih.govnih.govresearchgate.net.

This compound Accumulation in Fish Tissues nih.govresearchgate.netnih.gov

| Fish Species | Tissue | This compound Concentration Range (µg g⁻¹ dry weight) |

| Diplodus sargus | Liver | 0 - 187.7 |

| Diplodus sargus | Red Muscle | 0 - 222.8 |

| Spondyliosoma cantharus | Tissues | Detected |

| Sarpa salpa | Tissues | Detected |

| Diplodus vulgaris | Tissues | Not Detected |

| Sparisoma cretense | Tissues | Not Detected |

| Siganus luridus | Tissues | Not Detected |

Note: Data compiled from various studies; concentration ranges may vary depending on location, season, and specific study methodology.

Potentiation of Other Environmental Toxins Through Multixenobiotic Resistance (MXR) Inhibition

This compound, a bis-indole alkaloid found in marine green algae of the genus Caulerpa, has been shown to interact with the multixenobiotic resistance (MXR) defense system in aquatic organisms. This interaction is particularly significant in the context of environmental toxicology, as the inhibition of MXR can lead to increased susceptibility to other environmental toxins.

The MXR system is a crucial cellular defense mechanism in many organisms, including marine invertebrates and fish. nih.govwesternregionalpanel.orgresearchgate.netresearchgate.net It is primarily mediated by efflux transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance Proteins (MRPs), which actively pump a wide variety of foreign compounds (xenobiotics), including environmental pollutants, out of cells. nih.govresearchgate.netnih.govtcmsp-e.com This efflux activity helps to maintain low intracellular concentrations of toxins, thereby protecting the organism from their harmful effects. researchgate.net

Research has demonstrated that this compound can inhibit the activity of these MXR pumps. nih.govwesternregionalpanel.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.netclockss.orgnih.govcnr.itresearchgate.net By blocking the efflux of xenobiotics, this compound can lead to their increased intracellular accumulation. researchgate.net This potentiation effect means that organisms exposed to this compound in conjunction with other environmental toxins may experience enhanced toxicity, even if the individual concentrations of the toxins and this compound are relatively low and would not cause significant harm on their own. westernregionalpanel.orgresearchgate.netresearchgate.netnih.gov

Studies have investigated this phenomenon in various aquatic organisms. For instance, research on the marine sponge Geodia cydonium showed that exposure to low, non-toxic concentrations of this compound together with low doses of the water pollutant tributyltin resulted in a strong apoptotic effect. researchgate.netnih.gov This suggests that this compound enhanced the toxicity of tributyltin by inhibiting the MXR pump. researchgate.netnih.gov Similarly, this compound has been shown to inhibit the MXR pump in the gills of the mussel Dreissena polymorpha, leading to enhanced accumulation of the MXR test substrate rhodamine B. researchgate.netresearchgate.netnih.gov

This potentiation effect is particularly relevant in environments where Caulerpa species, especially invasive strains like Caulerpa taxifolia and Caulerpa cylindracea, are prevalent. westernregionalpanel.orgresearchgate.netresearchgate.net As these algae can release this compound into the surrounding water or be consumed by herbivores, organisms in these ecosystems may be chronically exposed to the alkaloid. cnr.itresearchgate.net This exposure, combined with the presence of other anthropogenic or naturally occurring environmental pollutants, could compromise the ability of native species to detoxify these substances, potentially impacting their health, survival, and reproductive success. researchgate.net

The mechanism by which this compound inhibits MXR is thought to be related, in part, to its effect on mitochondrial respiration. nih.gov P-glycoprotein is an ATP-dependent transporter, meaning it requires energy in the form of ATP to function. nih.gov this compound has been shown to inhibit mitochondrial respiration at complex I, which could reduce ATP production and thereby impair the energy-dependent efflux activity of P-gp. nih.gov

Further detailed research findings on the interaction between this compound and MXR in different aquatic species are summarized in the table below, illustrating the concentrations of this compound used and the observed effects on MXR activity and the toxicity of co-occurring environmental contaminants.

| Organism | This compound Concentration | Co-occurring Toxin | Observed Effect on MXR Activity | Observed Effect on Toxin Toxicity | Research Finding Snippet Indices |

| Geodia cydonium | 10 µg/ml | Tributyltin (1 µM) | Inhibition of MXR pump | Enhanced apoptotic effect | researchgate.netnih.gov |

| Dreissena polymorpha | Not specified | Rhodamine B (test substrate) | Enhanced accumulation of rhodamine B | Not directly assessed in snippet | researchgate.netresearchgate.netnih.gov |

This potentiation of toxicity through MXR inhibition by this compound highlights a significant, albeit often overlooked, aspect of the ecological impact of Caulerpa invasions and the presence of natural bioactive compounds in the environment. researchgate.net It underscores the complexity of chemical interactions in aquatic ecosystems and the potential for synergistic effects between natural products and anthropogenic pollutants. researchgate.netnih.govresearchgate.net

Advanced Analytical and Methodological Approaches for Caulerpin Research

Extraction and Isolation Methodologies from Biological Matrices

The initial steps in studying caulerpin involve its efficient extraction from the algal biomass and subsequent isolation to obtain a purified compound for further analysis. Various techniques have been employed and optimized for this purpose.

Optimization of Solvent-Based Extraction Techniques

Solvent-based extraction is a fundamental approach for isolating this compound from Caulerpa species. Traditional methods like maceration and Soxhlet extraction have been utilized. tandfonline.comnih.govtandfonline.com Maceration involves soaking the algal material in a solvent at room temperature, offering a simple and short procedure. nih.gov Soxhlet extraction, a hot and continuous method, allows for more exhaustive extraction of compounds. nih.gov

More advanced techniques, such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), have also been explored to improve efficiency and reduce solvent consumption. tandfonline.comtandfonline.comresearchgate.netresearchgate.net Studies comparing different extraction methods from Caulerpa racemosa have shown varying yields and this compound content. While Soxhlet extraction may yield a higher total extract, MAE has demonstrated significantly higher this compound content when optimized. tandfonline.comtandfonline.comresearchgate.netresearchgate.net

Optimization of solvent-based extraction involves evaluating parameters such as the type of solvent, temperature, and extraction time. For instance, optimizing MAE for this compound extraction from C. racemosa revealed optimal conditions using ethanol (B145695) as the solvent at 90 °C for 7 minutes. tandfonline.comtandfonline.comresearchgate.netresearchgate.net Polarity-based solvent systems, such as methanol:chloroform, are commonly used for liquid-liquid extraction. The efficiency of these methods can be validated using techniques like Thin-Layer Chromatography (TLC).

Research findings on the comparison of different extraction methods highlight the importance of selecting the appropriate technique and optimizing its parameters for maximizing this compound yield and content. A study comparing maceration, Soxhlet extraction, UAE, and MAE for this compound recovery from C. racemosa reported the following this compound content percentages: Soxhlet extraction (32.06%), maceration (19.50%), MAE (17.70%), and UAE (11.84%). tandfonline.comresearchgate.net However, another source indicates that MAE yielded significantly more this compound than UAE (more than three times) when optimized. tandfonline.comresearchgate.netresearchgate.net

Chromatographic Purification Strategies (e.g., Simulated Moving Bed Chromatography)

Following extraction, chromatographic techniques are essential for purifying this compound from other co-extracted compounds in the biological matrix. Various chromatographic methods are employed, including column chromatography and High-Performance Liquid Chromatography (HPLC). brieflands.comscielo.brnih.govnih.gov

Column chromatography, often using silica (B1680970) gel as the stationary phase and solvent gradients (e.g., hexane (B92381), dichloromethane, ethyl acetate), is a common initial purification step. scielo.brnih.gov Vacuum liquid chromatography (VLC) on silica gel has also been used, with this compound isolated from fractions eluted with ethyl acetate (B1210297). brieflands.com

Simulated Moving Bed (SMB) chromatography represents a more advanced continuous chromatographic process that offers advantages for large-scale purification, including higher productivity and lower eluent consumption compared to batch chromatography. researchgate.netsciencegate.app SMB has been successfully applied for the separation and purification of this compound from Caulerpa racemosa. researchgate.netsciencegate.appenfispo.esglobalauthorid.comglobalauthorid.com In one study using SMB with a Welch Ultimate AQ-C18 stationary phase and 76% EtOH as the eluent, this compound was collected at the extract port. researchgate.net Optimization of switching times in SMB has been shown to impact the purity of the isolated this compound. researchgate.net For example, empirical research investigating the effect of three switching times (3.5, 4.0, and 4.5 min) showed average this compound purities of 91.2%, 99.0%, and 99.3%, respectively. researchgate.net

High-speed countercurrent chromatography (HSCCC) combined with MAE has also been reported as a method for separating and purifying this compound from Caulerpa. This method is noted for improving precision and repeatability compared to conventional methods, with the potential to achieve this compound purity greater than 95%. google.com

Quantitative Analysis and Detection Techniques

Accurate quantification and sensitive detection of this compound are crucial for various research applications, including studying its distribution in different Caulerpa species or its accumulation in organisms.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS/MS)

HPLC is a widely used analytical technique for the quantitative determination of this compound in extracts and tissues. nih.govbrieflands.comyok.gov.tr HPLC coupled with mass spectrometry (LC-MS or UPLC/MS) provides high sensitivity and specificity for this compound analysis. nih.gov Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRESIMS) has been employed for the quantitative determination of this compound using internal standard calibration. issnpschool.org The chromatographic method involved a biphenyl (B1667301) column and an elution gradient of water and methanol. issnpschool.org

LC-HRMS has also been utilized to detect the contents of Caulerpa extracts and fractions, aiding in the identification of various compounds, including this compound. narraj.org

High-Performance Thin Layer Chromatography (HPTLC) for Quantification

High-Performance Thin Layer Chromatography (HPTLC) is presented as an efficient and quick analytical method for the quantification of this compound in Caulerpa extracts. nih.govnih.gov Compared to some HPLC-based methods, HPTLC can be faster and consume less solvent. nih.govmdpi.com HPTLC provides both qualitative and quantitative information about the compound. nih.gov

HPTLC has been used for the first time to analyze and quantify this compound in invasive C. cylindracea and non-invasive C. lentillifera extracts. nih.govnih.gov This method allows for the comparison of this compound levels between different species and extraction procedures. nih.gov The Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound using HPTLC have been determined, for example, as 20.47 ng µL⁻¹ and 67.56 ng µL⁻¹, respectively, in one study. nih.gov Accuracy (recovery percentage) and precision have also been evaluated for HPTLC analysis of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and 2D NMR techniques, is a foundational tool for the structural elucidation of this compound. nih.govnih.govyok.gov.trrsc.orgunhas.ac.idnih.govresearchgate.netrsc.org By analyzing the chemical shifts, splitting patterns, and coupling constants in NMR spectra, the arrangement of atoms and functional groups within the this compound molecule can be determined. nih.govnih.govunhas.ac.idresearchgate.net

NMR data is crucial for confirming the structure of isolated this compound by comparison with literature data. nih.govnih.gov For instance, the ¹H NMR spectrum of this compound shows characteristic signals for aromatic protons and methyl groups. nih.govunhas.ac.idresearchgate.net ¹³C NMR provides information about the carbon skeleton. nih.govunhas.ac.id 2D NMR techniques, such as HMBC and HSQC, provide connectivity information, aiding in the unambiguous assignment of signals and confirmation of the molecular structure. rsc.org

NMR spectroscopy also plays a role in metabolomics studies involving Caulerpa species or organisms that consume them. While the search results primarily highlight NMR for structural elucidation and quantification in some contexts (e.g., relative estimates of lipid levels issnpschool.org), NMR-based metabolomics can provide a broader profile of metabolites present in a sample, which can include this compound. The ¹H NMR spectrum of pure this compound isolated from C. cylindracea has been used in experimental procedures. issnpschool.org

Computational and In Silico Methodologies

Computational and in silico methods play a significant role in understanding the potential mechanisms of action, predicting the properties, and identifying potential analogs of this compound. These approaches help to reduce the need for extensive experimental work and can guide further research.

Molecular docking and molecular dynamics (MD) simulations are widely used to investigate the binding interactions between this compound and its potential biological targets, such as proteins. These methods provide insights into the binding affinity, orientation, and stability of the this compound-receptor complex.

Studies have employed molecular docking and dynamics simulations to explore this compound's interaction with various protein targets. For instance, simulations have been performed to investigate the binding of this compound to the glucocorticoid receptor ligand-binding domain (GR-LBD). mdpi.com These studies revealed a high-affinity binding to GR-LBD, suggesting a mechanism of action similar to dexamethasone (B1670325). mdpi.com The estimated binding free energy of this compound to the GR-LBD binding site was reported as -24.07 kcal/mol, while dexamethasone showed a binding free energy of -32.64 kcal/mol, indicating a significant affinity for the site, with dexamethasone exhibiting a stronger interaction. mdpi.com

Molecular docking has also been used to study the interaction of this compound with enzymes relevant to diabetes, such as alpha-glucosidase, showing high binding affinity with hydrogen bond interactions. researchgate.net Furthermore, computational studies have explored the potential of this compound and its derivatives as inhibitors of SARS-CoV-2 receptor proteins, including the main protease and spike protein, with molecular docking suggesting favorable binding affinities for some derivatives. researchgate.netresearchgate.netresearchgate.netpensoft.net MD simulations have been used to confirm the stability of these complexes. researchgate.netresearchgate.netresearchgate.net

Virtual screening is a computational technique used to search large databases of chemical compounds to identify potential lead compounds or bioactive analogs based on their predicted properties or interactions with a target. This method can accelerate the discovery of new compounds with similar or improved biological activities compared to this compound.

Ligand-based and structure-based virtual screening approaches have been applied to evaluate this compound analogs. scielo.brresearchgate.net Using this compound as a lead compound, a database of analogs has been screened to identify potential inhibitors of enzymes like monoamine oxidase B (MAO-B). scielo.brresearchgate.net These studies can involve using molecular descriptors and machine learning algorithms in parallel with molecular docking to predict activity. scielo.br Virtual screening has also been used to explore Caulerpa metabolites, including this compound, as potential inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in diabetes. unsrat.ac.id

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate the chemical structure of compounds with their biological activity. These models can be used to predict the activity of new or untested this compound analogs based on their structural features.

QSAR models can help to elucidate the most relevant properties of this compound and its derivatives that contribute to a specific biological activity. researchgate.netcolab.ws For example, QSAR models have been used in the virtual screening of this compound derivatives to identify potential inhibitors of enzymes like monoamine oxidase B. researchgate.net These models can incorporate various molecular parameters obtained from the compound's structure to predict biological outcomes. researchgate.net

In silico ADMET prediction is a crucial step in the early stages of research to assess the potential pharmacokinetic and toxicity profiles of compounds like this compound. These predictions help to prioritize compounds with favorable properties for further experimental investigation.

Computational tools are used to predict various ADMET properties of this compound and its analogs. researchgate.netdergipark.org.trdergipark.org.trscispace.commdpi.com Studies have reported in silico toxicity predictions for this compound using tools like PROTOX 3.0, suggesting a favorable safety profile in aspects such as hepatotoxicity, neurotoxicity, and nephrotoxicity. mdpi.com Predicted pharmacokinetic properties, such as intestinal absorption and blood-brain barrier permeability, have also been evaluated for this compound and other bisindoles from Caulerpa racemosa. researchgate.netdergipark.org.trdergipark.org.tr While some predictions suggest good absorption, others might indicate potential issues like permeability or interaction with transporter proteins like P-gp. dergipark.org.tr These predictions provide valuable guidance for designing subsequent in vitro and in vivo studies.

Here is a sample of predicted ADMET properties for this compound from a research context:

| Property | Prediction Result | Source |

| Hepatotoxicity | No significant probability | mdpi.com |

| Neurotoxicity | No significant probability | mdpi.com |

| Nephrotoxicity | No significant probability | mdpi.com |

| Human Intestinal Absorption | Excellent (>95%) | dergipark.org.tr |

| Blood-Brain Barrier Permeability | Slightly enters BBB (logBB < -1) | dergipark.org.tr |

| CNS Penetration | Predicted to penetrate CNS (logPS > -2) | dergipark.org.tr |

| CYP3A4 Metabolism | Metabolized | dergipark.org.tr |

| CYP2D6 Metabolism | Might not metabolize | dergipark.org.tr |

| CYP3A4 Inhibition | Predicted Inhibitor | dergipark.org.tr |

| CYP2C19 Inhibition | Predicted Inhibitor | dergipark.org.tr |

| CYP2C9 Inhibition | Predicted Inhibitor | dergipark.org.tr |

| Minnow Toxicity (logLC50) | High acute toxicity (< -0.3) | dergipark.org.tr |

Preclinical Model Systems for Biological Activity Assessment

Preclinical model systems, particularly in vitro cell culture assays, are essential for evaluating the biological activities of this compound and understanding its effects at the cellular level.

In vitro cell culture assays are widely used to assess the cytotoxicity and specific biological activities of this compound in various cell types, including immune cells like macrophages and different cancer cell lines.

Studies have evaluated the cytotoxicity of this compound in peritoneal macrophage cultures. mdpi.com this compound showed no significant cytotoxicity in these cells, even in the presence of inflammatory stimuli. mdpi.com This finding aligns with other studies reporting non-cytotoxic activity in certain cell lines at relevant concentrations. mdpi.com

This compound has also been investigated for its effects on macrophage polarization and inflammatory responses. Research using RAW 264.7 macrophage cell line has shown that this compound and its analogs can modulate the production of pro-inflammatory cytokines like IL-1β and TNF-α in infection models. mdpi.comresearchgate.net Pre-incubation with this compound has been shown to decrease internalized bacteria in macrophage models of mycobacterial infections. mdpi.comresearchgate.net

The anticancer activity of this compound has been assessed using various cancer cell lines. Studies have explored its effects on liver cancer cell lines like HepG2 and Huh7, showing cytotoxicity with reported IC50 values. mdpi.comresearchgate.net this compound has also demonstrated in vitro anticancer activity against colorectal cancer cell lines, including HCT-116 and HT-29, affecting cell viability, migration, and inducing apoptosis. researchgate.netnih.gov The IC50 values can vary depending on the specific cell line and study conditions. nih.gov For instance, IC50 values for this compound against HCT-116 and HT-29 cells were reported as 119 µM and 179 µM, respectively, in one study, while another reported values ranging from 20 to 31 µM against CRC cells. nih.gov Importantly, studies have indicated low or no cytotoxic effects on normal cell lines at concentrations where activity against cancer cells is observed. nih.gov

Here is a summary of this compound's in vitro cytotoxicity against selected cell lines:

| Cell Line | Cell Type | This compound Concentration/IC50 | Effect/Finding | Source |

| Peritoneal Macrophage | Macrophage (murine) | 10, 20, 40 µM | No significant cytotoxicity | mdpi.com |

| Gastric Adenocarcinoma Epithelial Cells | Cancer | Up to 45 µM | Non-cytotoxic activity (>80% viability) | mdpi.com |

| Vero E6 | Kidney epithelial | 30-120 µM | Did not affect viability | mdpi.comresearchgate.net |

| HepG2 | Liver cancer | 30-120 µM, 24.6 ± 2.1 µg/mL (IC50) | Did not affect viability (at 30-120 µM), Cytotoxicity observed | mdpi.comresearchgate.netresearchgate.net |

| Huh7 | Liver cancer | 0.7 µM (IC50) | Most activity observed | researchgate.net |

| HCT-116 | Colorectal cancer | 119 µM (IC50) | Decreased cell viability, inhibited migration, induced apoptosis | nih.gov |

| HT-29 | Colorectal cancer | 179 µM (IC50) | Decreased cell viability, inhibited migration, induced apoptosis | researchgate.netnih.gov |

| K562 | Leukemia cancer | Not specified (cytotoxicity) | Significant cytotoxicity | researchgate.net |

| HeLa | Cervical cancer | Not specified (cytotoxicity) | Significant cytotoxicity | researchgate.net |

| SK-BR-3 | Breast cancer | Not specified (cytotoxicity) | Significant cytotoxicity | researchgate.net |

| A549 | Lung cancer | Not specified (cytotoxicity) | Significant cytotoxicity | researchgate.net |

| Normal Cell Lines (HDF, NIH-3T3) | Normal fibroblasts | Not specified | No cytotoxic effects observed | nih.gov |